PNP Enzyme Inhibition: N-(9H-Purin-6-yl)nicotinamid vs. Nicotinamide
N-(9H-Purin-6-yl)nicotinamid demonstrates measurable inhibition of purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 µM, whereas nicotinamide exhibits no PNP inhibitory activity at concentrations up to 0.1 mM. This represents a >75-fold improvement in potency and a qualitative shift from inactive to active against this target. The PNP inhibition assay measured conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [1]. In a separate study, nicotinamide was confirmed to be neither a substrate nor inhibitor of PNP, highlighting the critical role of the purine scaffold for enzyme engagement [2].
| Evidence Dimension | PNP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.33 µM (1,330 nM) |
| Comparator Or Baseline | Nicotinamide (NAM): no inhibition at ≤0.1 mM (100,000 nM) |
| Quantified Difference | ≥75-fold greater potency; qualitative shift from inactive to active |
| Conditions | PNP assay using [8-14C]-inosine substrate conversion; calf spleen PNP |
Why This Matters
For researchers studying NAD+ metabolism, the PNP inhibitory activity of this compound offers a dual purine-nicotinamide recognition tool not achievable with nicotinamide alone, enabling pathway modulation experiments that require concurrent engagement of both binding domains.
- [1] BindingDB Entry BDBM50404028 (CHEMBL2021376). Affinity Data: IC50 = 1.33E+3 nM for purine nucleoside phosphorylase. View Source
- [2] Wielgus-Kutrowska, B., et al. (1997). Nicotinamide riboside, an unusual, non-typical, substrate of purified purine-nucleoside phosphorylases. European Journal of Biochemistry, 243(1-2), 408-414. View Source
